molecular formula C12H14N2 B2876364 1-(quinolin-2-yl)propan-2-amine CAS No. 68764-62-5

1-(quinolin-2-yl)propan-2-amine

Cat. No.: B2876364
CAS No.: 68764-62-5
M. Wt: 186.258
InChI Key: HQWPUEXBWBCCAS-UHFFFAOYSA-N
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Description

1-(quinolin-2-yl)propan-2-amine, is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N. The compound is characterized by a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This structure is known for its wide range of biological and pharmacological activities, making it a significant compound in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(quinolin-2-yl)propan-2-amine, can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions .

Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid . This method is known for its ability to produce quinoline derivatives with high yields.

Industrial Production Methods

In industrial settings, the production of this compound, often involves the use of transition metal-catalyzed reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used to synthesize quinoline derivatives .

Mechanism of Action

The mechanism of action of 1-(quinolin-2-yl)propan-2-amine, involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death. Additionally, quinoline derivatives can interact with cell membranes and disrupt their integrity, leading to antimicrobial effects .

Properties

IUPAC Name

1-quinolin-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(13)8-11-7-6-10-4-2-3-5-12(10)14-11/h2-7,9H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWPUEXBWBCCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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